![molecular formula C9H13N3 B15273263 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,10-Triazatricyclo[7300,3,7]dodeca-9,11-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the methylation of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane has been reported to yield similar tricyclic structures . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene can be compared with similar compounds such as:
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene: This compound has a similar tricyclic structure but differs in its methyl group substitution.
2,12-Diaryl-4-(arylmethyleneamino)-8-methyl-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,0 3,7]dodeca-4,6,9-trienes: Another structurally related compound with different functional groups. The uniqueness of this compound lies in its specific tricyclic framework and the potential for diverse chemical reactivity.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene |
InChI |
InChI=1S/C9H13N3/c1-2-7-6-12-5-4-10-9(12)11-8(7)3-1/h4-5,7-8H,1-3,6H2,(H,10,11) |
InChI Key |
TXOYCKWBCYRZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN3C=CN=C3NC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


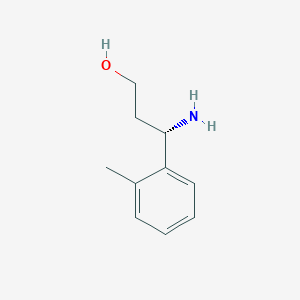
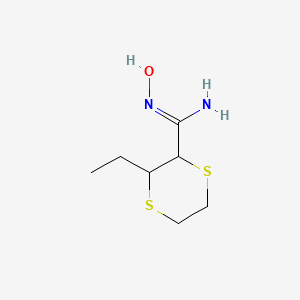
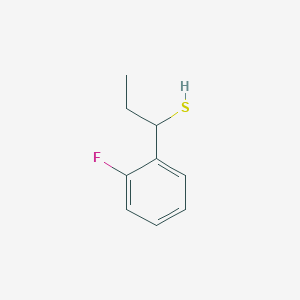
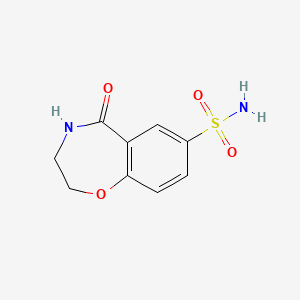
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
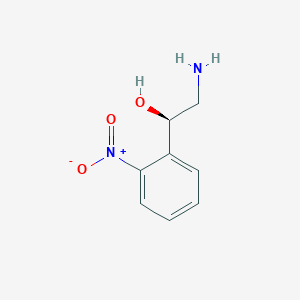
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
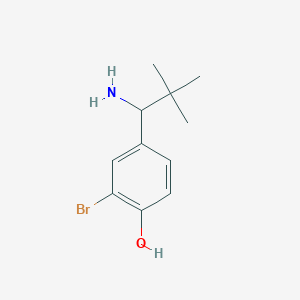
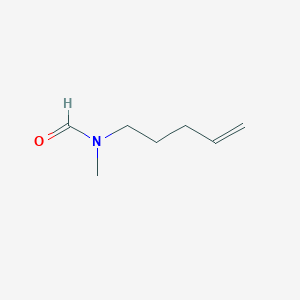
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

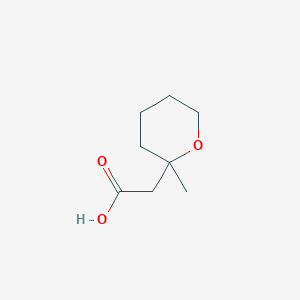
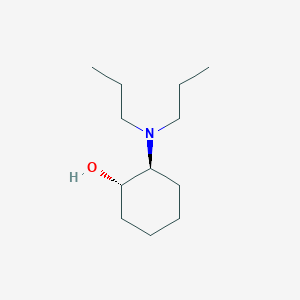
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
